molecular formula C9H16N2O B6202061 5-(piperidin-3-yl)pyrrolidin-2-one CAS No. 1785511-19-4

5-(piperidin-3-yl)pyrrolidin-2-one

Cat. No.: B6202061
CAS No.: 1785511-19-4
M. Wt: 168.2
InChI Key:
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Description

5-(piperidin-3-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a piperidin-3-yl group. This compound is part of the pyrrolidin-2-one family, which is known for its diverse biological activities and functional properties. Pyrrolidin-2-ones are commonly found in natural products and synthetic compounds, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(piperidin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the ring expansion of β-lactams or cyclopropylamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help tune the selectivity of the reaction to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-(piperidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants, reducing agents, and electrophiles. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants, while substitution reactions may involve electrophilic reagents .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted pyrrolidin-2-one derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(piperidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

5-(piperidin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with a piperidin-3-yl group, which imparts distinct chemical and biological properties .

List of Similar Compounds:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(piperidin-3-yl)pyrrolidin-2-one involves the reaction of piperidine with succinic anhydride to form N-(3-piperidinyl)succinimide, which is then hydrolyzed to form 5-(piperidin-3-yl)pyrrolidin-2-one.", "Starting Materials": [ "Piperidine", "Succinic anhydride", "Acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Piperidine is reacted with succinic anhydride in acetic acid to form N-(3-piperidinyl)succinimide.", "Step 2: N-(3-piperidinyl)succinimide is hydrolyzed with sodium hydroxide in ethanol to form 5-(piperidin-3-yl)pyrrolidin-2-one." ] }

CAS No.

1785511-19-4

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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